rac-(4aR,7aR)-2H,4aH,5H,6H,7H,7aH-pyrano[2,3-c]pyrrole hydrochloride
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Overview
Description
rac-(4aR,7aR)-2H,4aH,5H,6H,7H,7aH-pyrano[2,3-c]pyrrole hydrochloride: is a chemical compound with a unique structure that combines elements of both pyrrole and pyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4aR,7aR)-2H,4aH,5H,6H,7H,7aH-pyrano[2,3-c]pyrrole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 60-100°C)
Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid
Solvents: Polar solvents like ethanol or methanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-(4aR,7aR)-2H,4aH,5H,6H,7H,7aH-pyrano[2,3-c]pyrrole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Polar solvents like ethanol, methanol, or acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,3-dione derivatives, while reduction may produce pyrrolidine derivatives.
Scientific Research Applications
rac-(4aR,7aR)-2H,4aH,5H,6H,7H,7aH-pyrano[2,3-c]pyrrole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(4aR,7aR)-2H,4aH,5H,6H,7H,7aH-pyrano[2,3-c]pyrrole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole-7a-carboxylic acid hydrochloride
- rac-(4aR,7aS)-octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid hydrochloride
- rac-(4aR,7aR)-4a-(methoxymethyl)-octahydropyrano[2,3-c]pyrrole hydrochloride
Uniqueness
rac-(4aR,7aR)-2H,4aH,5H,6H,7H,7aH-pyrano[2,3-c]pyrrole hydrochloride is unique due to its specific structural features and the resulting chemical and biological properties. Its combination of pyrrole and pyran rings provides a distinct framework that can be exploited for various applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C7H12ClNO |
---|---|
Molecular Weight |
161.63 g/mol |
IUPAC Name |
(4aS,7aS)-2,4a,5,6,7,7a-hexahydropyrano[2,3-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C7H11NO.ClH/c1-2-6-4-8-5-7(6)9-3-1;/h1-2,6-8H,3-5H2;1H/t6-,7+;/m0./s1 |
InChI Key |
YMMZPCVWWBGOAL-UOERWJHTSA-N |
Isomeric SMILES |
C1C=C[C@H]2CNC[C@H]2O1.Cl |
Canonical SMILES |
C1C=CC2CNCC2O1.Cl |
Origin of Product |
United States |
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